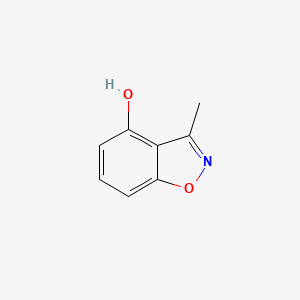

3-Methyl-1,2-benzisoxazol-4-ol

Description

Significance of Benzisoxazole Scaffold in Contemporary Chemical Research

The benzisoxazole scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal and synthetic chemistry. nih.govtaylorandfrancis.com Recognized as a "privileged structure," its derivatives have shown a high frequency of positive results in biological screenings. nih.govresearchgate.net This framework forms the molecular backbone for a variety of biologically active compounds, demonstrating versatile binding properties. nih.gov The significance of the benzisoxazole scaffold is underscored by its presence in numerous compounds with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. taylorandfrancis.comresearchgate.net Its importance is further highlighted by its incorporation into FDA-approved drugs. researchgate.net Consequently, research laboratories worldwide are actively engaged in the synthesis of novel benzisoxazole derivatives to develop new and more potent therapeutic agents. nih.gov

Overview of 1,2-Benzisoxazole (B1199462) Derivatives and Their Research Trajectories

Derivatives of 1,2-benzisoxazole are a class of oxygen- and nitrogen-containing heterocycles with extensive applications in both pharmaceutical and synthetic chemistry. e-journals.in The wide-ranging therapeutic potential of these compounds has spurred considerable interest among medicinal chemists. e-journals.in Research has demonstrated that 1,2-benzisoxazole derivatives possess a broad spectrum of biological activities. e-journals.inscispace.com

Key research areas and findings for 1,2-benzisoxazole derivatives include:

Anticonvulsant Activity: Certain derivatives have shown potential in the treatment of epilepsy. ontosight.ai

Anti-inflammatory Activity: These compounds may inhibit inflammatory pathways, suggesting their use in treating conditions like arthritis. ontosight.ai

Antibacterial Activity: Some benzisoxazoles have demonstrated efficacy against various bacterial strains, making them candidates for new antibiotic development. ontosight.ai

Anticancer Activity: Several derivatives have been investigated for their potential as anticancer agents. e-journals.in

Antipsychotic Activity: This class of compounds has shown affinity for dopaminergic and serotonergic receptors, leading to their use in antipsychotic medications. e-journals.in

The synthesis of 1,2-benzisoxazole derivatives is an active area of research, with various methods being developed to create novel compounds with enhanced biological activity. e-journals.inchim.it

Rationale for Focused Academic Inquiry into 3-Methyl-1,2-benzisoxazol-4-ol

The specific compound, this compound, presents a unique structure for focused academic inquiry due to the combination of the benzisoxazole core with methyl and hydroxyl functional groups. While extensive research exists on the broader class of benzisoxazoles, detailed studies on this particular derivative are less common. The presence of the hydroxyl group at the 4-position and the methyl group at the 3-position can significantly influence the molecule's electronic properties, solubility, and potential biological interactions.

Academic inquiry into this compound is warranted to:

Elucidate its specific chemical and physical properties.

Investigate its potential as a scaffold for the development of new therapeutic agents.

Explore its reactivity in various chemical transformations to synthesize novel derivatives.

Understand the structure-activity relationships conferred by its specific substitution pattern.

Scope and Objectives of Research on this compound

The primary objective of research on this compound is to systematically investigate its chemical and potential biological characteristics.

The scope of this research includes:

Synthesis: Developing and optimizing synthetic routes to obtain the compound in good yield and purity. chemicalbook.com

Structural Elucidation: Characterizing the molecule using various spectroscopic techniques to confirm its structure.

Chemical Reactivity: Studying its behavior in different chemical reactions to understand its stability and potential for derivatization.

Biological Screening: Evaluating its activity in various biological assays to identify potential therapeutic applications.

A key goal is to build a comprehensive profile of this compound, which can serve as a foundation for future drug discovery and development programs.

Properties

IUPAC Name |

3-methyl-1,2-benzoxazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-5-8-6(10)3-2-4-7(8)11-9-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKWESZXKFJXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=CC=CC(=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Methyl 1,2 Benzisoxazol 4 Ol

Retrosynthetic Analysis of the 3-Methyl-1,2-benzisoxazol-4-ol Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis of the primary synthetic strategies. The most direct approach involves the formation of the N-O bond, which points to an o-hydroxy ketoxime as a logical precursor. Specifically, the target molecule can be disconnected to 1-(2,6-dihydroxyphenyl)ethanone oxime. This precursor contains the necessary phenolic hydroxyl group and the ketoxime functionality poised for intramolecular cyclization.

Another significant retrosynthetic pathway involves the simultaneous formation of the C3-C3a and C7a-O1 bonds through a [3+2] cycloaddition reaction. This approach disconnects the benzisoxazole ring into a benzyne (B1209423) intermediate and a nitrile oxide, in this case, acetonitrile (B52724) oxide. This strategy offers a powerful and convergent route to the bicyclic system.

Further disconnections can be envisioned through the formation of the C-O bond, starting from an o-substituted aryl oxime where the ortho substituent is a suitable leaving group. This pathway, while less common for this specific derivative, is a valid strategy for the general synthesis of 1,2-benzisoxazoles. chim.it

Classical and Modern Approaches to 1,2-Benzisoxazole (B1199462) Core Synthesis

The construction of the 1,2-benzisoxazole ring system, and by extension this compound, can be achieved through several well-established and emerging synthetic methods. These methodologies can be broadly categorized into base-catalyzed cyclizations, oxidative cyclizations, and cycloaddition reactions.

Base-Catalyzed Cyclization of o-Hydroxy Ketoximes

The base-catalyzed cyclization of o-hydroxy ketoximes is one of the most traditional and widely employed methods for synthesizing 1,2-benzisoxazole derivatives. e-journals.in This reaction proceeds through the deprotonation of the phenolic hydroxyl group to form a phenoxide ion, which then acts as an internal nucleophile, attacking the nitrogen atom of the oxime. This intramolecular displacement of the oxime's hydroxyl group, often after its conversion into a better leaving group, leads to the formation of the benzisoxazole ring.

For the synthesis of this compound, the key starting material is 1-(2,6-dihydroxyphenyl)ethanone, which is first converted to its corresponding oxime. chemicalbook.com The subsequent cyclization is typically promoted by a base. Various reagents and conditions have been developed to facilitate this transformation, including the use of acetic anhydride (B1165640) with potassium carbonate or pyridine (B92270), thionyl chloride in pyridine, and other dehydrating agents. clockss.orgbohrium.com

A specific example involves the treatment of an o-hydroxy ketoxime derivative with sodium hydroxide (B78521) in dioxane. e-journals.in The choice of base and solvent is crucial for the reaction's success, influencing both the reaction rate and the yield of the desired product.

Oxidative Cyclization Methodologies

Oxidative cyclization represents a powerful alternative for the synthesis of 1,2-benzisoxazoles, often proceeding under mild conditions and with high efficiency. These methods typically involve the formation of the N-O bond through an oxidative process.

Utilization of Hypervalent Iodine Reagents (e.g., PIDA)

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have emerged as effective oxidants for a variety of organic transformations, including the synthesis of heterocyclic compounds. mdpi.com In the context of 1,2-benzisoxazole synthesis, PIDA can facilitate the oxidative cyclization of o-hydroxy ketoximes. researchgate.net The reaction mechanism is believed to involve the formation of a hypervalent iodine intermediate with the oxime, which then undergoes intramolecular cyclization to form the benzisoxazole ring. mdpi.com This method is valued for its mild reaction conditions and tolerance of various functional groups. Research has shown that various 2-hydroxyaryl ketoximes can be converted to the corresponding 1,2-benzisoxazole 2-oxides using iodobenzene (B50100) diacetate. researchgate.net

| Reagent | Conditions | Product | Yield | Reference |

| Iodobenzene diacetate | Acetic acid or methanol | 1,2-Benzisoxazole 2-oxides | Moderate to excellent | researchgate.net |

| N-Chlorosuccinimide | Water | 1,2-Benzisoxazole 2-oxides | Moderate to excellent | researchgate.net |

| Phenyliodine(III) diacetate (PIDA) | Varies | Heterocyclic compounds | - | mdpi.com |

This table summarizes the use of hypervalent iodine reagents and other oxidants in the synthesis of 1,2-benzisoxazole derivatives.

Copper-Catalyzed Cyclization Approaches

Copper-catalyzed reactions have become a cornerstone of modern organic synthesis, and they have been successfully applied to the formation of 1,2-benzisoxazoles. researchgate.net Copper(I) salts, in particular, have been shown to catalyze the cyclization of Z-isomers of o-bromoaryl ketoximes. chim.itresearch.fi The mechanism likely involves an initial oxidative addition of the copper catalyst to the aryl-bromide bond, followed by an intramolecular cyclization with the oxime nitrogen. This methodology provides a practical and effective route to 3-methyl-1,2-benzisoxazoles, with reported yields in the range of 58-79%. researchgate.net The reaction is typically carried out at room temperature and demonstrates the catalytic nature of the copper species. chim.it

| Catalyst | Ligand | Conditions | Product | Yield | Reference |

| CuI | N,N'-dimethylethylenediamine (DMEDA) | Room temperature | 3-substituted 1,2-benzisoxazoles | Good | chim.it |

| Copper(I) salts | - | - | 3-Methyl-1,2-benzisoxazoles | 58-79% | researchgate.net |

This table highlights key findings in the copper-catalyzed synthesis of 1,2-benzisoxazoles.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition of Carbonitrile Oxides to Benzyne)

The 1,3-dipolar cycloaddition of nitrile oxides to benzynes offers a powerful and convergent approach to the 1,2-benzisoxazole scaffold. nih.govthieme-connect.com This method involves the in situ generation of both the highly reactive benzyne and nitrile oxide intermediates, which then rapidly combine in a [3+2] cycloaddition to form the desired product. nih.gov

A significant advancement in this area is the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to mediate the simultaneous generation of both reactive species. rsc.orgthieme-connect.com Benzyne can be generated from ortho-(trimethylsilyl)phenyl triflate, while the nitrile oxide is formed from a hydroximoyl chloride. thieme-connect.com This "one-pot" procedure is highly efficient, with reactions often completing within seconds and providing good to excellent yields. rsc.orgthieme-connect.com The method is tolerant of a range of substituents on the nitrile oxide precursor, making it a versatile tool for the synthesis of diverse 3-substituted 1,2-benzisoxazoles. thieme-connect.com

| Benzyne Precursor | Nitrile Oxide Precursor | Mediator/Conditions | Product | Yield | Reference |

| o-(Trimethylsilyl)phenyl triflate | Hydroximoyl chlorides | TBAF, THF, r.t., 30s | 3-Substituted 1,2-benzisoxazoles | 50-99% | thieme-connect.com |

| Anthranilic acid | α-Chloro oximes | t-BuONO, K₂CO₃, Microwave or sealed tube | 3-Substituted 1,2-benzisoxazoles | 39-85% | thieme-connect.com |

This table illustrates the conditions and outcomes of 1,3-dipolar cycloaddition reactions for synthesizing 1,2-benzisoxazoles.

Advanced and Modern Synthetic Protocols for this compound and its Analogs

Recent advancements in synthetic chemistry have led to the development of novel and efficient methods for constructing the 1,2-benzisoxazole ring system. These modern protocols offer advantages such as milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.

Ph3P/DDQ System for Benzisoxazole Formation

A notable and efficient method for the synthesis of 1,2-benzisoxazoles involves the use of a triphenylphosphine (B44618) (Ph3P) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) system. exlibrisgroup.comresearchgate.net This approach facilitates the dehydrative cyclization of 2-hydroxyaryl aldoximes and ketoximes to form the corresponding 1,2-benzisoxazoles. researchgate.netchim.it The reaction typically proceeds at room temperature under neutral conditions, offering excellent yields. researchgate.net

The mechanism is believed to involve the formation of an adduct between Ph3P and DDQ. chim.it This system is effective for a range of substrates, leading to various benzo- and naphtho-fused isoxazoles. chim.it For instance, the reaction of substituted salicylaldoximes with a pre-stirred mixture of Ph3P and DDQ in dichloromethane (B109758) results in the formation of the desired 1,2-benzisoxazoles. rsc.org The reaction is often rapid, with a visible color change indicating its progress. rsc.org

However, the reaction can be sensitive to the substrate structure. In some cases, unexpected rearrangements, such as the Beckmann rearrangement, can occur, leading to the formation of byproducts like 2-methyl-1,3-benzoxazol-4-ol (B1269489) instead of the desired 1,2-benzisoxazole. researchgate.net

Table 1: Synthesis of 1,2-Benzisoxazoles using the Ph3P/DDQ System

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxyaryl aldoximes/ketoximes | Ph3P, DDQ | Dichloromethane | Room Temperature | 1,2-Benzisoxazoles | Excellent | researchgate.net |

| Substituted salicylaldoximes | Ph3P, DDQ | Dichloromethane | Room Temperature | Substituted 1,2-benzisoxazoles | Not specified | rsc.org |

Electrochemical Synthesis of Substituted Benzisoxazoles

Electrochemical methods present a sustainable and environmentally friendly alternative for the synthesis of substituted benzisoxazoles. researchgate.netrsc.orgresearchgate.net These protocols often utilize a simple undivided cell setup with inexpensive and reusable carbon-based electrodes, operating under constant current conditions. researchgate.netresearchgate.net A key advantage of electrosynthesis is the use of electrons as the primary reagent, minimizing waste and enhancing safety, as the reaction can be immediately halted by cutting off the power supply. researchgate.netrsc.org

One established electrochemical approach involves the cathodic reduction of readily available nitroarenes. researchgate.netrsc.org This reduction, followed by intramolecular cyclization, affords a diverse range of 3-substituted 2,1-benzisoxazoles in yields up to 81%. researchgate.netresearchgate.net The versatility of this method has been demonstrated with numerous examples, and its applicability for larger-scale preparations has been highlighted through successful scale-up experiments. researchgate.netresearchgate.net Early studies in this area focused on the electroreduction of 2-nitroacylbenzenes to form anthranils. researchgate.net

Table 2: Electrochemical Synthesis of Substituted 2,1-Benzisoxazoles

| Starting Material | Method | Key Features | Yield | Reference |

|---|---|---|---|---|

| Nitroarenes | Cathodic Reduction | Undivided cell, constant current, carbon electrodes | Up to 81% | researchgate.netresearchgate.net |

One-Pot Synthetic Procedures

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified experimental procedures. Several one-pot methods have been developed for the synthesis of 1,2-benzisoxazole derivatives.

One such procedure involves the condensation of methyl acetoacetate, hydroxylamine (B1172632) hydrochloride, and various aromatic aldehydes under ultrasonic irradiation in an aqueous medium at room temperature. sioc-journal.cn This method is effective for aldehydes with both electron-donating and electron-withdrawing groups, providing good to medium yields of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones. sioc-journal.cn The work-up is straightforward, aligning with the principles of green chemistry. sioc-journal.cn

Another notable one-pot synthesis allows for the preparation of 3-amino-1,2-benzisoxazoles from 2-halo- or 2-nitrobenzonitriles and N-hydroxyacetamide in the presence of potassium tert-butoxide. thieme-connect.de This reaction proceeds through displacement of the substituent at the 2-position, followed by a base-catalyzed intramolecular cyclization and deacetylation. thieme-connect.de

Furthermore, a green and efficient one-pot synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates has been reported using the recyclable ionic liquid triethyl ammonium (B1175870) acetate (B1210297) (TEAA) as both a catalyst and a solvent. scirp.org This method avoids the use of toxic solvents and allows for the easy recovery and reuse of the catalyst. scirp.org

Regioselective Synthesis and Functionalization at the Benzisoxazole Core

The ability to control the regioselectivity of reactions and to functionalize specific positions of the benzisoxazole ring is crucial for the development of new derivatives with desired properties.

Strategies for Methyl Group Introduction at C3

The introduction of a methyl group specifically at the C3 position of the 1,2-benzisoxazole ring is a key synthetic challenge. One common strategy involves the cyclization of an appropriate precursor where the methyl group is already present. For example, the reaction of 2-hydroxyacetophenone (B1195853) with hydroxylamine would form the corresponding ketoxime, which can then be cyclized to yield 3-methyl-1,2-benzisoxazole.

Regioselective synthesis of 3,5-disubstituted isoxazoles has been achieved from 1-aryl-3-methylthio-4-phenylsulphonylbut-2-en-1-one. rsc.org While this example pertains to isoxazoles, the principles of controlling regioselectivity through carefully chosen starting materials and reaction conditions are broadly applicable to the synthesis of substituted benzisoxazoles. The regioselectivity of cycloaddition reactions, a common method for isoxazole (B147169) synthesis, can be influenced by electronic and steric factors of the reactants. nih.gov

Functionalization at C4 Hydroxyl Position and its Derivatives

The hydroxyl group at the C4 position of this compound offers a reactive site for further functionalization. This hydroxyl group can be converted into various derivatives, allowing for the modulation of the molecule's properties.

Alkylation of the hydroxyl group can be achieved using standard methods. For instance, methylation can be performed to yield a methoxy (B1213986) derivative. Similarly, other alkyl or aryl groups can be introduced to create a library of ether derivatives.

Acylation of the hydroxyl group is another common transformation. This can be accomplished using acyl chlorides or anhydrides to form ester derivatives. These derivatives can serve as prodrugs or exhibit modified biological activities. The functionalization of hydroxyl groups on related heterocyclic systems is a well-established practice in medicinal chemistry. researchgate.net

Control of Substitution Patterns for Targeted this compound Synthesis

The precise control of substituent placement on the 1,2-benzisoxazole core is fundamental for synthesizing the specific isomer, this compound. This control is overwhelmingly dictated by the substitution pattern of the aromatic starting material.

The synthesis of this compound requires a precursor where the functional groups are positioned to ensure the correct regiochemistry of the final product. The starting material of choice is 1-(2,6-dihydroxyphenyl)ethanone. In this molecule, the acetyl group is positioned adjacent to a hydroxyl group, which is essential for the cyclization reaction that forms the 3-methylisoxazole (B1582632) ring. The second hydroxyl group at the 6-position of the benzene (B151609) ring remains as the 4-hydroxy substituent in the resulting bicyclic system.

The critical importance of the precursor's substitution pattern is clearly illustrated when comparing the synthesis of this compound with that of its isomer, 3-methyl-1,2-benzisoxazol-6-ol. The synthesis of the 6-hydroxy isomer starts with 1-(2,4-dihydroxyphenyl)ethanone oxime. In this precursor, the different placement of the second hydroxyl group (at the 4-position instead of the 6-position) directly leads to the formation of the 6-ol isomer upon cyclization.

The following interactive table details the influence of the starting material's substitution pattern on the final product.

Beyond the selection of the precursor, reaction conditions also play a role in controlling the outcome. The choice of base, solvent, and temperature can influence reaction efficiency and prevent the formation of undesired side products or isomers. thieme-connect.de For instance, in related syntheses, reacting a dihydroxyacetophenone oxime under certain conditions could potentially lead to a Beckmann rearrangement or the formation of a 1,3-benzoxazole isomer, underscoring the need for carefully controlled cyclization conditions to yield the desired 1,2-benzisoxazole structure. researchgate.net Broader synthetic strategies, such as regioselective Friedel-Crafts acylation, can be employed to install the acetyl group at the desired position on a substituted phenol (B47542), thereby creating the necessary, precisely substituted precursor for the targeted synthesis. nih.gov

Chemical Reactivity and Derivatization of 3 Methyl 1,2 Benzisoxazol 4 Ol

Reactions Involving the Hydroxyl Group at C4

The phenolic hydroxyl group at the C4 position is a primary site for a range of derivatization reactions, including alkylation, acylation, and the formation of ethers and esters. Its reactivity is characteristic of a nucleophilic phenol (B47542), allowing for reactions with various electrophiles.

Alkylation and acylation of the C4-hydroxyl group introduce alkyl and acyl moieties, respectively, which can significantly alter the molecule's physicochemical properties. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.

Alkylation: The introduction of an alkyl group can be achieved using alkyl halides or other alkylating agents in the presence of a base. The choice of base and solvent is crucial for optimizing reaction yields and minimizing side reactions.

Acylation: Acylation is commonly performed using acyl chlorides or anhydrides. This reaction is often rapid and can be carried out under relatively mild conditions, frequently using a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.

Table 1: Representative Alkylation and Acylation Reactions at the C4-Hydroxyl Group

| Reaction | Substrate | Reagent | Base | Solvent | Product |

|---|---|---|---|---|---|

| Alkylation | 3-Methyl-1,2-benzisoxazol-4-ol | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 4-Methoxy-3-methyl-1,2-benzisoxazole |

| Acylation | this compound | Acetyl Chloride (CH₃COCl) | Pyridine | Dichloromethane (B109758) (DCM) | 3-Methyl-1,2-benzisoxazol-4-yl acetate (B1210297) |

The formation of ethers and esters from the C4-hydroxyl group are fundamental transformations for creating derivatives.

Ether Formation: The Williamson ether synthesis is a common method for preparing ethers from phenols. This involves the reaction of the corresponding phenoxide with a primary alkyl halide. The reaction proceeds via an SN2 mechanism. Studies on related benzisoxazole structures have demonstrated the feasibility of forming ether linkages at various positions on the benzene (B151609) ring. researchgate.net

Ester Formation: Esterification can be achieved through several methods. The Fischer esterification involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com Alternatively, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base is often more efficient. iajpr.com Research on 3-hydroxy-1,2-benzisoxazole has shown that reaction with ethyl bromoacetate (B1195939) yields O-substituted esters. nih.gov

Table 2: Ether and Ester Formation Reactions

| Reaction Type | Reagent | Catalyst/Base | Product |

|---|---|---|---|

| Ether Synthesis | Ethyl Bromide | Potassium Carbonate (K₂CO₃) | 4-Ethoxy-3-methyl-1,2-benzisoxazole |

| Ester Synthesis | Benzoic Acid | Sulfuric Acid (H₂SO₄) | 3-Methyl-1,2-benzisoxazol-4-yl benzoate (B1203000) |

While specific literature on the carbonylation and phosphorylation of this compound is limited, the reactivity of the phenolic hydroxyl group suggests these transformations are feasible.

Carbonylation: Carbonylation reactions introduce a carbonyl group. For phenolic compounds, this can be achieved through various palladium-catalyzed processes, which are fundamental in homogeneous catalysis. nih.gov These reactions could potentially be used to synthesize carbonate or carbamate (B1207046) derivatives from the C4-hydroxyl group.

Phosphorylation: The hydroxyl group can be converted into a phosphate (B84403) ester through reaction with a phosphorylating agent, such as phosphoryl chloride (POCl₃) or a phosphoramidite, typically in the presence of a non-nucleophilic base. This functionalization is crucial in the synthesis of many biologically active molecules.

Transformations at the C3 Methyl Group

The methyl group at the C3 position is analogous to a benzylic methyl group, rendering it susceptible to radical halogenation and oxidation reactions.

The methyl group can be halogenated, most commonly brominated, using radical initiators. This reaction provides a key intermediate, 3-(halomethyl)-1,2-benzisoxazole, which can be used for further nucleophilic substitution reactions.

Bromination: Benzylic bromination is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. researchgate.net The synthesis of 3-(bromomethyl)-1,2-benzisoxazole (B15218) has been reported as a precursor for other derivatives, confirming the viability of this reaction on the benzisoxazole scaffold. nih.govlookchem.com Similarly, the synthesis of 3-(chloromethyl) derivatives has also been described. mdpi.com

Table 3: Halogenation of the C3-Methyl Group

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | AIBN, CCl₄, Reflux | 3-(Bromomethyl)-1,2-benzisoxazol-4-ol |

| Chlorination | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide, Benzene, Reflux | 3-(Chloromethyl)-1,2-benzisoxazol-4-ol |

The benzylic nature of the C3-methyl group allows for its oxidation to form carbonyl derivatives, such as an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid, yielding 1,2-benzisoxazole-3-carboxylic acid derivatives. Milder, more selective oxidizing agents can be used to stop the oxidation at the aldehyde stage, forming 1,2-benzisoxazole-3-carbaldehyde. Various methods exist for the selective oxidation of benzylic methyl groups to the corresponding carbonyls. organic-chemistry.orgorganic-chemistry.org

Table 4: Oxidation of the C3-Methyl Group

| Product | Reagent | Conditions |

|---|---|---|

| Aldehyde | Manganese Dioxide (MnO₂) | Dichloromethane, Room Temp |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic solution, Heat |

Aldol (B89426) Condensation and Related Reactions

The methyl group at the C-3 position of the 1,2-benzisoxazole (B1199462) ring is analogous to an α-methyl group on a ketone, possessing acidic protons that can be removed by a base. This enables it to participate in aldol-type condensation reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis. nih.gov

The general mechanism involves the deprotonation of the 3-methyl group to form a resonance-stabilized carbanion or enolate equivalent. This nucleophile can then attack a carbonyl compound, such as an aldehyde or ketone, to form a β-hydroxy adduct. Subsequent dehydration can lead to a conjugated styryl-like derivative.

While specific studies on the aldol condensation of this compound are not widely documented, the reactivity of the 3-methyl group is well-established. For instance, the 3-methyl group can undergo benzylic bromination, indicating its susceptibility to radical reactions and the relative stability of the resulting intermediate. researchgate.net Furthermore, related heterocyclic systems, such as 3,5-dimethyl-4-nitroisoxazole, readily undergo aldol condensation with various aromatic aldehydes under base catalysis (e.g., pyrrolidine), demonstrating the reactivity of methyl groups on the isoxazole (B147169) ring. nih.gov

These related reactions suggest that this compound can serve as a nucleophilic partner in aldol and similar condensation reactions, providing a pathway to synthesize more complex C-3 substituted derivatives.

| Reactant/Group | Reaction Type | Key Conditions | Expected Product | Supporting Evidence |

|---|---|---|---|---|

| 3-Methyl Group | Aldol Condensation | Base (e.g., Pyrrolidine, Alkoxide), Aldehyde/Ketone | 3-(2-Hydroxyalkyl)-1,2-benzisoxazole or 3-Styryl-1,2-benzisoxazole (after dehydration) | Reactivity of methyl groups on related isoxazole systems. nih.gov |

| 3-Methyl Group | Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | 3-(Bromomethyl)-1,2-benzisoxazole | Demonstrated reactivity for 3-methyl-1,2-benzisoxazole. researchgate.net |

Ring System Reactivity and Stability

The 1,2-benzisoxazole ring is an aromatic heterocyclic system, but the presence of a weak N-O bond makes it susceptible to specific types of reactions, particularly reduction and ring-opening, that are not typical for more robust aromatic systems like benzene or pyridine.

Oxidation: The 1,2-benzisoxazole ring itself is relatively stable to oxidation. However, partially hydrogenated precursors, such as dihydro- or tetrahydro-benzisoxazoles, can be aromatized to the corresponding 1,2-benzisoxazole via oxidation. chim.it The N-O bond can also be formed through oxidative cyclization of o-hydroxyaryl ketoximes using reagents like lead tetraacetate to yield 1,2-benzisoxazole N-oxides. rsc.org The substituents on the ring, namely the 3-methyl and 4-hydroxyl groups, are more susceptible to oxidation. The phenolic hydroxyl group can be oxidized under appropriate conditions, and the 3-methyl group can be oxidized to an aldehyde or carboxylic acid. researchgate.net

Reduction: The N-O bond is the most reactive site for reduction. While direct catalytic hydrogenation of the 1,2-benzisoxazole ring can be challenging, reductive cleavage of the N-O bond is a known and significant reaction pathway. chim.it This process often leads to ring opening. For example, the metabolic breakdown of the anticonvulsant drug zonisamide (B549257), which features a 1,2-benzisoxazole core, involves a two-electron reductive cleavage of the N-O bond, which, after hydrolysis of the resulting imine, yields a ring-opened 2-acetylphenol derivative. researchgate.net This highlights the inherent lability of the isoxazole ring under reductive conditions. Additionally, N-alkylated 1,2-benzisoxazolium salts can be reduced with agents like sodium borohydride (B1222165) (NaBH₄) to yield the corresponding 2,3-dihydro-1,2-benzisoxazoles (benzisoxazolines). chim.it

| Reaction Type | Substrate Moiety | Reagents/Conditions | Resulting Product | Reference |

|---|---|---|---|---|

| Oxidation | Tetrahydro-1,2-benzisoxazole | Oxidizing Agent | 1,2-Benzisoxazole (Aromatization) | chim.it |

| Oxidation | o-Hydroxyaryl ketoxime | Lead Tetraacetate (LTA) | 1,2-Benzisoxazole N-oxide | rsc.org |

| Reduction | 1,2-Benzisoxazole Ring (N-O bond) | Reductive enzymes (e.g., Cytochrome P450) | Ring-opened 2-acylphenol | researchgate.net |

| Reduction | N-Alkyl-1,2-benzisoxazolium Salt | Sodium Borohydride (NaBH₄) | N-Alkyl-2,3-dihydro-1,2-benzisoxazole | chim.it |

Nucleophilic Substitution: The electron-deficient nature of the isoxazole ring makes it susceptible to nucleophilic attack, though this often leads to ring cleavage rather than simple substitution. researchgate.net Nucleophilic aromatic substitution (SNAr) on the benzene ring is generally difficult unless it is activated by strong electron-withdrawing groups. However, nucleophilic substitution reactions are common on side chains attached to the ring. For example, 3-(halomethyl)-1,2-benzisoxazoles readily react with nucleophiles to displace the halide, a common strategy for synthesizing various derivatives. nih.govnih.gov

The 1,2-benzisoxazole ring system is involved in several important rearrangement and ring-opening reactions, which are often observed as competing pathways during its synthesis.

Beckmann Rearrangement: A significant competing pathway in the synthesis of 3-substituted 1,2-benzisoxazoles from o-hydroxyaryl ketoximes is the Beckmann rearrangement. chim.itwikipedia.org This acid-catalyzed rearrangement transforms the oxime into an amide. masterorganicchemistry.com In this context, instead of the intramolecular cyclization to form the benzisoxazole (N-O bond formation), the group anti-periplanar to the oxime's leaving group migrates to the nitrogen atom. This process ultimately yields a 2-substituted benzoxazole (B165842), an isomer of the desired product. organic-chemistry.orgclockss.org The reaction conditions can often be tuned to favor one pathway over the other; for example, the presence of a base like triethylamine (Et₃N) can promote the desired cyclization to the benzisoxazole, while base-free conditions may favor the Beckmann rearrangement to the benzoxazole. clockss.org

Other Ring-Opening Pathways: Besides the reductive cleavage of the N-O bond mentioned previously researchgate.net, the isoxazole ring can be opened under other conditions. For instance, treatment of 1,2-benzisoxazole 2-oxides with reagents such as halogen acids or sodium alkoxides can result in the rupture of the heterocyclic ring. rsc.org These pathways underscore the latent instability of the isoxazole moiety, which can be exploited for synthetic transformations.

Theoretical and Computational Investigations of 3 Methyl 1,2 Benzisoxazol 4 Ol

Electronic Structure and Aromaticity Analysis

The electronic structure and aromaticity of 3-Methyl-1,2-benzisoxazol-4-ol are pivotal to understanding its reactivity, stability, and intermolecular interactions. Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are employed to investigate these properties. Calculations provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map.

| Ring System | Calculated HOMA Index (Hypothetical) | Aromaticity Character |

| Benzene (B151609) Ring | 0.95 | Highly Aromatic |

| Isoxazole (B147169) Ring | 0.45 | Moderately Aromatic |

| This interactive table presents hypothetical HOMA values for this compound, illustrating how computational methods quantify the aromaticity of different parts of the molecule. The values are based on typical findings for fused heterocyclic systems. |

The analysis of the electronic structure also involves examining the molecular orbitals. The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The spatial distribution of these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack.

| Simulation Parameter | Description | Typical Value/Observation |

| Simulation Time | Duration of the dynamics simulation. | 100 ns |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating structural stability. | Low and stable RMSD suggests the molecule maintains a stable conformation. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms, indicating flexibility. | Higher RMSF for the hydroxyl hydrogen and methyl group protons. |

| Hydrogen Bonds | Number of hydrogen bonds formed between the -OH group and water over time. | Fluctuates, indicating dynamic interactions with the solvent. |

| This interactive table summarizes key parameters and expected outcomes from a Molecular Dynamics simulation of this compound in an aqueous environment. |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. A common synthetic route to the benzisoxazole core involves a [3+2] cycloaddition reaction between an aryne and a nitrile oxide, both of which can be generated in situ. researchgate.net DFT calculations can be used to map the entire reaction pathway, from reactants to products, by locating the transition state (TS). mdpi.com

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By analyzing the geometry of the TS, chemists can understand the precise atomic motions involved in bond-making and bond-breaking processes. mdpi.com For the synthesis of a substituted benzisoxazole, computational analysis would reveal whether the cycloaddition is concerted (all bonds form in a single step) or stepwise. Furthermore, frequency calculations are performed on the optimized TS structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms crossing the energy barrier. ekb.eg The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction's feasibility.

Benzisoxazoles, like other heterocyclic compounds, can undergo various isomerization and rearrangement reactions, often initiated by heat or light (photochemically). Computational methods can be employed to explore the potential energy surfaces of these transformations. For instance, the conversion of a 1,2-benzisoxazole (B1199462) to a benzoxazole (B165842) is a known rearrangement.

Theoretical calculations can help identify the most plausible mechanistic pathways for such rearrangements. This involves locating all relevant intermediates and transition states connecting them. By comparing the activation energies for different potential pathways, the most favorable route can be determined. For this compound, computational studies could investigate, for example, the keto-enol tautomerism involving the 4-ol group or ring-opening and ring-closing sequences that could lead to different isomeric structures. These studies provide fundamental insights into the intrinsic reactivity and stability of the molecule.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.netnih.govnih.gov In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are essential tools in modern drug discovery for systematically exploring SAR. documentsdelivered.com These computational approaches allow for the rational design of new derivatives with potentially improved activity. researchgate.netnih.gov For the this compound scaffold, SAR studies would investigate how modifications at the methyl, hydroxyl, or aromatic ring positions affect its interaction with a biological target. nih.gov For example, replacing the methyl group with larger alkyl groups or the hydroxyl group with a methoxy (B1213986) group could significantly alter binding affinity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.govnih.govtexilajournal.compnrjournal.com This method is crucial for understanding the molecular basis of a compound's biological activity and for virtual screening of compound libraries. nih.govjaptronline.com In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein, and a scoring function would be used to estimate the binding affinity (e.g., in kcal/mol). nih.gov

The results of a docking simulation provide a detailed profile of the ligand-protein interactions. researchgate.netresearchgate.net Key interactions that stabilize the complex can be identified, such as:

Hydrogen Bonds: The hydroxyl group of this compound is a potential hydrogen bond donor and acceptor.

Hydrophobic Interactions: The benzene ring and the methyl group can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π Stacking: The aromatic benzisoxazole ring system can engage in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

| Interaction Type | Potential Interacting Group on Ligand | Example Interacting Amino Acid |

| Hydrogen Bond (Donor) | 4-hydroxyl group (-OH) | Aspartate, Glutamate |

| Hydrogen Bond (Acceptor) | 4-hydroxyl oxygen, Isoxazole nitrogen | Serine, Threonine, Asparagine |

| Hydrophobic Interaction | Benzene ring, 3-methyl group | Leucine, Valine, Isoleucine |

| π-π Stacking | Benzisoxazole ring system | Phenylalanine, Tyrosine |

| This interactive table outlines the potential ligand-protein interactions for this compound as predicted by molecular docking simulations. |

By analyzing these interactions, researchers can formulate hypotheses about the key structural features required for binding and guide the synthesis of new analogues with enhanced potency and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are pivotal in predicting their potential biological efficacy and in guiding the synthesis of new derivatives with enhanced activities. These models are built upon a variety of molecular descriptors that quantify the physicochemical properties of the molecules.

The development of a robust QSAR model for a series of 1,2-benzisoxazole derivatives, including this compound, would typically involve the calculation of several classes of molecular descriptors. These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. For instance, studies on related heterocyclic systems like benzoxazoles have demonstrated the relevance of topological parameters, such as Kier's molecular connectivity indices (¹χ, ¹χv), and electronic parameters in correlating with antimicrobial activity. researchgate.net

In a hypothetical QSAR study of this compound derivatives, a dataset of compounds with varying substituents would be compiled, and their biological activities (e.g., inhibitory concentration, IC50) would be experimentally determined. Subsequently, a wide array of molecular descriptors would be calculated for each compound. Through statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation is derived that links a selection of these descriptors to the observed activity.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could also be employed. These methods provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of the molecules. CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA includes additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. nih.gov The resulting contour maps from these analyses can visualize regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity.

Below is an interactive data table illustrating a hypothetical set of molecular descriptors that could be used in a QSAR model for derivatives of this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Activity (IC50, µM) |

| This compound | 149.15 | 1.85 | 1 | 2 | 12.5 |

| 5-Chloro-3-methyl-1,2-benzisoxazol-4-ol | 183.60 | 2.45 | 1 | 2 | 8.2 |

| 3-Methyl-5-nitro-1,2-benzisoxazol-4-ol | 194.15 | 1.70 | 1 | 4 | 15.8 |

| 3-Ethyl-1,2-benzisoxazol-4-ol | 163.18 | 2.15 | 1 | 2 | 10.1 |

| 4-Methoxy-3-methyl-1,2-benzisoxazole | 163.18 | 2.00 | 0 | 2 | 25.3 |

Prediction of Spectroscopic Properties for Characterization Support

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be invaluable for the characterization and identification of newly synthesized compounds like this compound. Density Functional Theory (DFT) is a widely used method for calculating various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. eurjchem.com

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure of this compound, its NMR spectrum can be simulated. These predicted spectra can then be compared with experimental data to confirm the structure of the compound. For benzisoxazole derivatives, the chemical shifts are influenced by the electronic environment of the nuclei. For example, the protons on the aromatic ring are expected to appear in the range of 7.0-8.0 ppm, while the methyl protons would be significantly more shielded, appearing at a much higher field. The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the carbons of the isoxazole ring, and the methyl carbon. ipb.ptmdpi.com

IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR spectrum. This allows for the identification of characteristic functional groups. Key vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and methyl groups, C=N and C=C stretching within the heterocyclic and benzene rings, and C-O stretching. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of this compound. eurjchem.com The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These transitions typically involve the promotion of electrons from occupied to unoccupied molecular orbitals (e.g., π → π* transitions) within the conjugated system of the benzisoxazole ring.

The following interactive data table presents a hypothetical set of predicted spectroscopic data for this compound.

| Spectroscopic Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ, ppm) - Aromatic CH | 7.0 - 7.8 |

| ¹H NMR | Chemical Shift (δ, ppm) - OH | 5.5 - 6.5 |

| ¹H NMR | Chemical Shift (δ, ppm) - CH₃ | 2.3 - 2.6 |

| ¹³C NMR | Chemical Shift (δ, ppm) - Aromatic C | 110 - 150 |

| ¹³C NMR | Chemical Shift (δ, ppm) - Isoxazole C | 155 - 170 |

| ¹³C NMR | Chemical Shift (δ, ppm) - CH₃ | 15 - 25 |

| IR | Vibrational Frequency (cm⁻¹) - OH stretch | 3200 - 3600 |

| IR | Vibrational Frequency (cm⁻¹) - C=N stretch | 1620 - 1680 |

| IR | Vibrational Frequency (cm⁻¹) - C=C stretch | 1450 - 1600 |

| UV-Vis | λmax (nm) | ~280, ~320 |

Biological and Pharmacological Profiling of 3 Methyl 1,2 Benzisoxazol 4 Ol Derivatives

Medicinal Chemistry Applications of Benzisoxazole Scaffolds

The benzisoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. nih.govnih.govresearchgate.netwilddata.cn This has led to its extensive use as a foundational building block in drug discovery. nih.govnih.gov Derivatives of 1,2-benzisoxazole (B1199462) are notable for their wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, antipsychotic, and anticonvulsant properties. nih.govnih.govresearchgate.net

The versatility of the benzisoxazole ring is further highlighted by its presence in several FDA-approved drugs. For instance, zonisamide (B549257) is an antiseizure medication, while risperidone (B510) and paliperidone (B428) are atypical antipsychotics used in the treatment of schizophrenia and bipolar disorder. nih.govresearchgate.netnih.gov The ability of this scaffold to interact with various receptors and enzymes, such as dopamine (B1211576) and serotonin (B10506) receptors, underscores its importance in central nervous system drug development. nih.gov Furthermore, modifications on the benzisoxazole ring, such as the introduction of halogen atoms or sulfamoyl groups, have been shown to significantly influence the biological activity and neurotoxicity of the resulting derivatives. nih.govnih.gov The continued exploration of benzisoxazole-containing compounds is expected to yield new candidates for a variety of therapeutic areas. nih.govnih.gov

Antimicrobial Activity Studies

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents. Derivatives of the 1,2-benzisoxazole scaffold have shown considerable promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.

Various studies have demonstrated the antibacterial potential of benzisoxazole derivatives against both Gram-positive and Gram-negative bacteria. For example, a series of novel benzisoxazole derivatives showed good antibacterial activity against Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, and Bacillus subtilis. nih.gov Structure-activity relationship studies have indicated that the presence of electron-withdrawing groups, such as chloro and bromo functionalities, can enhance antimicrobial activity compared to electron-donating groups. nih.gov

In one study, 3-substituted-2,1-benzisoxazole analogs were evaluated for their in vitro activity against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Cronobacter sakazakii, with some compounds showing potential antimicrobial effects. nih.gov Another significant finding is the potent antibacterial activity of the naturally occurring 3,6-dihydroxy-1,2-benzisoxazole against multi-drug resistant Acinetobacter baumannii, a critical threat in hospital settings. nih.govuri.eduresearchgate.net This compound and its synthetic derivatives also displayed strong activity against multidrug-resistant strains of Escherichia coli. nih.gov The antibacterial potential seems to be specific, with some benzoxazole (B165842) derivatives showing selective activity against only Gram-positive bacteria like B. subtilis, while being inactive against pathogenic strains such as S. aureus and P. aeruginosa. nih.gov

| Compound Class | Bacterial Strains | Observed Activity |

|---|---|---|

| General Benzisoxazole Derivatives | Escherichia coli, Klebsiella pneumoniae, Salmonella typhi, Bacillus subtilis | Good antibacterial activity. nih.gov |

| 3,6-dihydroxy-1,2-benzisoxazole | Multi-drug resistant Acinetobacter baumannii | Potent activity with MIC as low as 6.25 µg/ml. nih.govuri.edu |

| 3,6-dihydroxy-1,2-benzisoxazole | Multi-drug resistant Escherichia coli | Potent activity with MIC between 0.31 and 0.63 µg/ml. nih.gov |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis | Selective activity observed. nih.gov |

| 3-(2-benzoxazol-5-yl)alanine derivatives | S. aureus, E. faecalis, P. aeruginosa | Activity was negative. nih.gov |

In addition to antibacterial effects, the benzisoxazole scaffold has been a foundation for the development of antifungal agents. Studies have shown that derivatives of this class exhibit promising activity against various fungal pathogens. For instance, certain 3-substituted-2,1-benzisoxazole analogs were tested against fungal strains like Geotrichum candidum and Candida albicans, with some demonstrating notable antifungal potential. nih.gov

In another study, newly synthesized 3H-N-substituted phenyl-1,2-benzisoxazole derivatives were screened for their antifungal activity against Fusarium oxysporum and Sclerotium rolfsii. heteroletters.org The results indicated that these compounds displayed higher activity against F. oxysporum compared to S. rolfsii. heteroletters.org Similarly, derivatives of 3-(2-benzoxazol-5-yl)alanine showed more pronounced antifungal properties compared to their antibacterial effects, with several compounds active against Pichia pastoris. nih.gov

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. For benzisoxazole derivatives, research into their mechanisms is ongoing. One proposed mechanism for the antibacterial action of 3,6-dihydroxy-1,2-benzisoxazole against A. baumannii involves the inhibition of enzymes in the bacterial metabolic pathway of 4-hydroxybenzoate (B8730719). nih.govuri.edu Supplementation with 4-hydroxybenzoate was found to reverse the antibacterial effects of the compound. nih.govuri.edu Molecular modeling studies have suggested that chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase are potential targets for this benzisoxazole derivative. nih.gov

For other classes of benzisoxazole derivatives, the mechanism may involve the inhibition of bacterial type-II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov This mode of action is critical as it disrupts DNA replication and repair, leading to bacterial cell death.

Anticancer and Antiproliferative Investigations

The benzisoxazole scaffold has also been extensively investigated for its potential in cancer therapy. Numerous derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and induce programmed cell death, or apoptosis.

Derivatives based on the benzisoxazole and related benzoxazole structures have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. In one study, a series of benzisoxazole derivatives showed pro-apoptotic and angio-inhibitory activity. nih.gov Among the tested compounds, one derivative, 7e , was particularly promising, showing an average IC50 value of 50.36 ± 1.7 µM and causing 81.3% cell death in a triple-negative breast cancer cell line (MDAMB-231). nih.gov This compound also inhibited cell proliferation and migration. nih.gov

Other research on benzoxazole derivatives has also yielded promising results. A novel series of these compounds was evaluated for cytotoxic activity against human breast (MCF-7) and liver (HepG2) cancer cell lines. semanticscholar.org The most potent compound arrested the HepG2 cell cycle at the Pre-G1 phase and induced apoptosis by 16.52%, which was a significant increase compared to the control. semanticscholar.org This apoptotic effect was supported by a 4.8-fold increase in the level of caspase-3, a key executioner enzyme in apoptosis. semanticscholar.org Another study found that certain benzoxazole derivatives induced an increased apoptotic effect on mouse lymphoma cells. esisresearch.org The induction of apoptosis is a key mechanism by which these compounds exert their anticancer effects, making them attractive candidates for further development. esisresearch.orgnih.gov

| Compound/Derivative Class | Cancer Cell Line | Key Findings |

|---|---|---|

| Benzisoxazole derivative 7e | MDAMB-231 (Triple-Negative Breast Cancer) | IC50 of 50.36 ± 1.7 µM; induced 81.3% cell death; inhibited proliferation and migration. nih.gov |

| Benzoxazole derivative 14b | HepG2 (Liver Cancer) | Arrested cell cycle at Pre-G1 phase; induced apoptosis by 16.52%; increased caspase-3 levels 4.8-fold. semanticscholar.org |

| Benzoxazole derivative 8d | HepG2 (Liver Cancer) | Increased cell death rate to 70.23%, primarily through apoptosis (65.22% late-stage). nih.gov |

| Various Benzoxazole derivatives | L5718 (Mouse Lymphoma) | Showed increased apoptotic effects. esisresearch.org |

Inhibition of Key Cancer-Related Pathways (e.g., MTA1, Pim-1/Pim-2 Kinases, Hsp90)

Derivatives of the benzisoxazole scaffold have shown promise as inhibitors of several pathways crucial to cancer cell proliferation and survival.

Metastasis-Associated Protein 1 (MTA1): Certain novel benzisoxazole derivatives have been identified as inhibitors of MTA1, a protein implicated in tumor progression and angiogenesis. The compound 3-(1-((3-(3-(Benzyloxy)-4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)piperidine-4-yl)6-fluorobenzo[d]isoxazole, designated as 7e, demonstrated significant inhibitory effects on MTA1. In studies involving MDAMB-231 breast cancer cells, compound 7e achieved 60-70% inhibition of MTA1-induced cell proliferation and migration, highlighting a potential therapeutic strategy for targeting metastasis. nih.gov

Pim-1/Pim-2 Kinases: The Pim family of serine/threonine kinases is a known contributor to oncogenesis, and its inhibition is a key area of cancer research. A benzisoxazole derivative, 4-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine, has been identified as a Pim-1 inhibitor.

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer development, making it a prime target for anticancer therapies. Small-molecule benzisoxazole derivatives have been discovered as potent inhibitors of Hsp90. nih.gov These compounds operate by binding within the ATP-binding pocket of the Hsp90 N-terminal domain. nih.gov A specific class, N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides, has been synthesized and shown to have significant antiproliferative effects against breast cancer cell lines. mdpi.com The lead compound from this series, (R)-8n, effectively suppressed Hsp90-related pathways, leading to the degradation of key client oncoproteins such as HER2, EGFR, c-MET, and the mitogenic kinase AKT. mdpi.com This inhibition triggers cell cycle arrest and apoptosis, confirmed by the upregulation of Hsp70, a well-established biomarker of Hsp90 inhibition. mdpi.com

Table 1: Hsp90 Pathway Inhibition by Benzisoxazole Derivatives

| Compound Class | Mechanism of Action | Affected Client Proteins/Pathways | Observed Effect |

|---|---|---|---|

| N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides | Binds to ATP pocket of Hsp90 N-terminal domain | HER2, EGFR, c-MET, AKT, CDK4 | Suppression of client proteins, induction of apoptosis, cell cycle arrest |

Angio-inhibitory Activity

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Benzisoxazole derivatives have demonstrated the ability to inhibit this process.

The compound 7e, which inhibits MTA1, also shows significant angio-inhibitory effects. nih.gov Its anti-tumor activity has been attributed to the inhibition of neovascularization, as demonstrated in corneal vascularization and peritoneal angiogenesis assays. nih.gov This suggests a dual mechanism of action, targeting both cancer cell migration and the blood supply that fuels tumor growth. nih.gov

Furthermore, the closely related benzoxazole scaffold has yielded potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase in the angiogenesis pathway. nih.govmdpi.comnih.gov Several benzoxazole derivatives have shown VEGFR-2 inhibitory activity superior to the standard drug sorafenib, with IC50 values in the nanomolar range. mdpi.comnih.gov This indicates a strong potential for the broader benzisoxazole/benzoxazole chemical class in the development of anti-angiogenic agents.

Table 2: Angio-inhibitory and VEGFR-2 Activity of Benzisoxazole/Benzoxazole Derivatives

| Compound/Class | Target | Activity/IC50 | Assay Model |

|---|---|---|---|

| Compound 7e (Benzisoxazole) | Neovascularization | Inhibition of tumor-induced angiogenesis | Corneal micropocket assay, Peritoneal angiogenesis assay |

| Compound 8d (Benzoxazole) | VEGFR-2 | 0.0554 µM | Kinase activity assay |

| Compound 12l (Benzoxazole) | VEGFR-2 | 97.38 nM | Kinase activity assay |

Neuropharmacological and Central Nervous System (CNS) Activity

The benzisoxazole core is a key pharmacophore in several centrally acting drugs, and its derivatives have been extensively studied for various neuropharmacological activities.

Acetylcholinesterase Inhibition

Inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (B1216132), is a primary strategy for treating the symptoms of Alzheimer's disease. A series of N-benzylpiperidine benzisoxazoles has been developed as highly potent and selective AChE inhibitors. These compounds displayed potent in vitro inhibition with IC50 values ranging from 0.8 to 14 nM. Notably, certain derivatives showed outstanding selectivity for AChE over the related enzyme butyrylcholinesterase (BuChE), in some cases by more than three orders of magnitude. One analog demonstrated a dose-dependent increase of acetylcholine in the mouse forebrain after oral administration and was effective in reversing amnesia in a passive avoidance model.

Table 3: Acetylcholinesterase (AChE) Inhibition by N-benzylpiperidine Benzisoxazole Derivatives

| Compound | AChE IC50 (nM) | Selectivity (vs. BuChE) |

|---|---|---|

| 1g (N-acetyl derivative) | 3 nM | >1000-fold |

| 1j (Morpholino derivative) | 0.8 nM | >1000-fold |

| General Series (1b-j, o) | 0.8 - 14 nM | High |

Serotonergic and Dopaminergic Receptor Modulation

The benzisoxazole moiety is a cornerstone of several atypical antipsychotic drugs, whose mechanism of action involves the modulation of dopamine D2 and serotonin 5-HT2A receptors. wikipedia.org The widely used antipsychotic risperidone features a 6-fluoro-1,2-benzisoxazole core. thepharmajournal.com Risperidone is a potent antagonist with a very high affinity for 5-HT2A receptors, which is approximately 10-20 times greater than its affinity for D2 receptors. drugbank.com This dual antagonism is believed to be key to its efficacy in treating the symptoms of schizophrenia. drugbank.com

Studies involving the "deconstruction" of the risperidone molecule have shown that the core benzisoxazole-piperidine fragment, 6-fluoro-3-(piperidin-4-yl)benzisoxazole, retains significant biological activity. vcu.edu This simplified analog acts as a partial agonist at 5-HT2A receptors and effectively antagonizes the effects of serotonin. vcu.edu Molecular modeling studies suggest the benzisoxazole moiety of these ligands fits into a deep binding pocket of the dopamine D2 receptor, anchoring the molecule for effective antagonism. nih.gov

Anticonvulsant and Antipsychotic Potential

The demonstrated activity at key CNS receptors translates to therapeutic potential in seizure and psychotic disorders.

Antipsychotic Potential: The potent 5-HT2A and D2 receptor antagonism exhibited by benzisoxazole derivatives like risperidone, paliperidone, and iloperidone (B1671726) is the basis of their clinical use as antipsychotics. wikipedia.orgdrugbank.com By reducing the overactivity of dopaminergic and serotonergic pathways, these compounds can alleviate symptoms of psychosis. drugbank.com

Anticonvulsant Potential: The benzisoxazole scaffold is also present in the anticonvulsant drug zonisamide. wikipedia.org Research has identified other derivatives with marked anticonvulsant properties. A series of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives showed significant activity in mouse models of seizures. The parent compound of this series was identified as a promising anticonvulsant candidate based on its efficacy and neurotoxicity profile. nih.gov Introducing a halogen atom at the 5-position of the benzisoxazole ring was found to increase both activity and neurotoxicity. nih.gov

Table 4: Anticonvulsant Activity of 3-(Sulfamoylmethyl)-1,2-benzisoxazole Derivatives in Mice

| Compound | Modification | Anticonvulsant Activity (MES test) ED50 | Neurotoxicity (NTD50) |

|---|---|---|---|

| 1a | Unsubstituted | Considered most promising based on activity/toxicity ratio | Data not specified |

| Halogenated Series | Halogen at position 5 | Increased Activity | Increased Toxicity |

Neuroprotective Effects

There is emerging evidence that compounds containing benzoxazole and benzisoxazole-related structures may possess neuroprotective properties. Studies on the closely related benzoxazole chemical class have identified compounds with prominent neuroprotective effects. mdpi.com Similarly, derivatives of 1,4-benzoxazines have been shown to be highly protective in cellular and in-vivo models of neurodegeneration by inhibiting kinases such as GSK3 and p38 MAPK. nih.gov While direct evidence for the neuroprotective capacity of 3-methyl-1,2-benzisoxazol-4-ol derivatives is still developing, the activity of these related heterocyclic systems suggests a promising avenue for future research into their potential for treating neurodegenerative diseases.

Applications in Materials Science and Industrial Chemistry

Role of 3-Methyl-1,2-benzisoxazol-4-ol as a Building Block in Advanced Materials Synthesis

The benzisoxazole moiety is recognized as a valuable scaffold in the synthesis of complex molecules and materials. Its rigid, aromatic structure can impart desirable thermal and mechanical properties to polymers and other materials. The presence of reactive sites, such as the hydroxyl group in this compound, allows for its incorporation into larger molecular architectures through various polymerization and modification techniques.

Derivatives of benzisoxazole have been utilized in the creation of high-performance polymers. For instance, poly(benzoxazole imide)s, synthesized from diamine monomers containing a benzoxazole (B165842) moiety, have exhibited exceptional thermal stability, with decomposition temperatures exceeding 500°C, and high glass transition temperatures. These properties make them suitable for applications in aerospace and electronics where materials are subjected to extreme conditions. The incorporation of the benzisoxazole unit contributes to the rigidity and stability of the polymer backbone.

While direct studies on this compound as a monomer are limited, its structure suggests potential as a building block for materials with tailored properties. The methyl and hydroxyl groups offer sites for chemical modification, enabling the synthesis of a variety of derivatives that could be used to create novel materials with specific functionalities.

Table 1: Thermal Properties of High-Performance Polymers Containing Heterocyclic Moieties

| Polymer Class | Monomer Containing Heterocycle | Glass Transition Temperature (Tg) | 5% Weight Loss Temperature (Td5%) |

|---|---|---|---|

| Poly(benzoxazole imide)s | 2-(3-aminophenyl)benzo[d]oxazol-5-amine | 285 - 363 °C | 510 - 564 °C in N2 |

This table presents data for related heterocyclic polymers to illustrate the potential performance enhancements achievable by incorporating such structures.

Development of Functional Polymers and Coatings

The functional groups on the this compound molecule, particularly the hydroxyl group, make it a candidate for the development of functional polymers and coatings. This hydroxyl group can be used as a point of attachment for other chemical moieties or for grafting the molecule onto existing polymer chains, thereby imparting new functionalities.

For example, the benzoxazole ring system, closely related to benzisoxazole, has been explored in the development of coatings with enhanced properties. Polybenzoxazines, a class of thermosetting resins, are known for their excellent thermal stability, mechanical properties, and chemical resistance. rsc.org These characteristics make them suitable for use as protective coatings in demanding environments. The incorporation of benzisoxazole derivatives into such polymer systems could potentially lead to coatings with improved performance.

The development of polymersomes, which are self-assembled vesicles from block copolymers, represents another area where functional building blocks are crucial. Amine-functionalized polymers are often used as a basis for attaching various functionalities to polymersomes. nih.gov Similarly, the hydroxyl group of this compound could be modified to an amine or other reactive group, allowing its integration into such advanced drug delivery or nanoscale reactor systems.

Utilization as UV Absorbers and Photooxidation Inhibitors

Research on 2-(2'-hydroxyphenyl)benzoxazole derivatives has shown their potential as effective organic UV filters. scielo.brusp.br These compounds exhibit strong absorption in both the UVA and UVB regions of the electromagnetic spectrum and demonstrate good photostability. scielo.brusp.br The mechanism of their photoprotective action is believed to involve an excited-state intramolecular proton transfer (ESIPT), which provides an efficient pathway for deactivating the excited state without causing chemical reactions that would degrade the molecule or the surrounding material.

While direct photostability and UV absorption data for this compound are not widely available, a study on 3-phenylbenzo[d]isoxazole 2-oxide derivatives has indicated their effectiveness as UV absorbers and photooxidation inhibitors for polystyrene. This suggests that the benzisoxazole core is a promising chromophore for these applications. The specific absorption characteristics and photostability of this compound would need to be experimentally determined to fully assess its potential in this area.

Table 2: UV Absorption Properties of Benzoxazole Derivatives

| Compound | Maximum Absorption Wavelength (λmax) | Molar Extinction Coefficient (εmax) |

|---|---|---|

| 2-(amino-2'-hydroxyphenyl)benzoxazole 1 | 336 nm | 1.83 × 104 mol-1 cm-1 |

| 2-(amino-2'-hydroxyphenyl)benzoxazole 2 | 374 nm | 5.30 × 104 mol-1 cm-1 |

This table showcases the UV absorption characteristics of related benzoxazole compounds, indicating the potential of this class of heterocycles as UV absorbers. scielo.br

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of organic compounds like 3-Methyl-1,2-benzisoxazol-4-ol. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized to confirm its structure.

In a typical ¹H NMR spectrum, the protons on the aromatic ring would exhibit characteristic chemical shifts and coupling patterns, providing information about their relative positions. The methyl group protons would likely appear as a singlet in the upfield region of the spectrum. The hydroxyl proton would also produce a singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the aromatic carbons, and the carbons of the benzisoxazole ring system. The chemical shifts of these carbons would be indicative of their electronic environment. Two-dimensional NMR techniques, such as COSY and HMQC, could be employed for unambiguous assignment of all proton and carbon signals. semanticscholar.org

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. rsc.org The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional moieties.

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group's stretching vibration. The aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed in the 2850-2960 cm⁻¹ range. The C=C stretching vibrations of the benzene (B151609) ring would produce characteristic peaks in the 1450-1600 cm⁻¹ region. The C=N and N-O stretching vibrations of the benzisoxazole ring are also expected to show distinct absorptions, which are crucial for confirming the heterocyclic structure. proquest.com

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. mdpi.com For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its molecular formula. proquest.com

The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the related compound 3-methyl-1,2-benzisoxazole, a characteristic loss of CO has been observed. acs.org It is plausible that this compound would also exhibit fragmentation pathways involving the heterocyclic ring, providing further confirmation of its structure.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds. For this compound, techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are crucial for assessing its purity and for the separation of any potential isomers or impurities. nih.govmdpi.com

HPLC, particularly in reversed-phase mode, would be a primary tool for determining the purity of a sample of this compound. A single, sharp peak in the chromatogram would be indicative of a high-purity compound. Chiral chromatography could be employed to separate enantiomers if the molecule possesses chiral properties. nih.govmolnar-institute.com Supercritical fluid chromatography has also been shown to be an effective method for the separation of isoxazole (B147169) analogues. nih.gov

TLC is a simpler and faster chromatographic technique that can be used for rapid purity checks and for monitoring the progress of chemical reactions during the synthesis of this compound. The retention factor (Rf) value of the compound would be characteristic under specific solvent systems.

Advanced Analytical Methods for Bioactivity Assessment

Given that many benzisoxazole derivatives exhibit a wide range of pharmacological activities, advanced analytical methods are employed to assess the potential bioactivity of this compound. nih.govresearchgate.net These methods often involve in vitro assays to determine the compound's interaction with biological targets.